(Dibutylamino)acetonitrile
Overview
Description
“(Dibutylamino)acetonitrile” is a chemical compound with the molecular formula C10H20N2 . It has an average mass of 168.279 Da and a monoisotopic mass of 168.162643 Da .
Molecular Structure Analysis
The molecular structure of “(Dibutylamino)acetonitrile” involves a complex microscopic structure in which most liquid molecules are associated with one or more neighboring molecules in an antiparallel, “octupole-paired” configuration and/or an offset, head-to-tail configuration .Chemical Reactions Analysis
Acetonitrile, a related compound, has been widely used in electrogenerated chemiluminescence (ECL)-based imaging analysis . ECL is a production of light by an excited luminophore species generated during an electrochemical reaction .Scientific Research Applications
Electronic Properties and Acidochromicity
A study by Brombosz et al. (2009) delves into the electronic differences between dibutylamino/dibutylammonium and phenol/phenolate groups, showcasing how these compounds, including potentially (Dibutylamino)acetonitrile, interact in various solvents like acetonitrile. The research highlights the influence of hydrogen bonding on the electronic properties of phenolates compared to dialkylamines, which could inform the application of (Dibutylamino)acetonitrile in designing materials with specific electronic or optical properties (Brombosz, Zucchero, McGrier, & Bunz, 2009).
Electrochemical Applications
Buzzeo, Hardacre, and Compton (2006) investigated the electrochemical windows of acetonitrile solutions doped with various ionic liquids. This study provides insights into the stability and conductivity of (Dibutylamino)acetonitrile in electrochemical applications, suggesting its potential use in creating electrolyte systems with extended anodic windows and thermal robustness, which are critical for batteries and other electrochemical devices (Buzzeo, Hardacre, & Compton, 2006).
Chromatographic Solvent Replacement
Research by Brettschneider et al. (2010) focused on replacing acetonitrile with ethanol in reversed-phase chromatography, due to a global shortage of acetonitrile. This study's findings on solvent performance in chromatography could inform the use of (Dibutylamino)acetonitrile as a potential alternative or additive in chromatographic assays, given its chemical compatibility and potential for improving separation quality or reducing costs (Brettschneider, Jankowski, Günthner, Salem, Nierhaus, Schulz, Zidek, & Jankowski, 2010).
Enzymatic Reactions in Organic Media
A study without a specified author (2014) explores the use of acetonitrile as an ideal solvent for various organic reactions, including enzymatic catalysis. This suggests that (Dibutylamino)acetonitrile could serve as a solvent or co-solvent in similar reactions, potentially affecting enzyme specificity and selectivity in organic media. The research emphasizes the importance of developing molecular models for acetonitrile that can enhance computational studies of enzymatic reactions and other processes in acetonitrile-based solvents (Alvarez, Llerena Suster, & McCarthy, 2014).
Safety And Hazards
Future Directions
Acetonitrile, a related compound, has been widely used as an organic solvent and as an important intermediate in organic synthesis. Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . The research progress involving acetonitrile in the past five years covers both conventional synthesis methods and electrochemical synthesis .
properties
IUPAC Name |
2-(dibutylamino)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-3-5-8-12(10-7-11)9-6-4-2/h3-6,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVXOYNIUUYGQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170999 | |
Record name | (Dibutylamino)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Dibutylamino)acetonitrile | |
CAS RN |
18071-38-0 | |
Record name | 2-(Dibutylamino)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18071-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Dibutylamino)acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018071380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Dibutylamino)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (dibutylamino)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.